![molecular formula C20H17N3O4 B2569613 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1171067-22-3](/img/structure/B2569613.png)
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one . It has been evaluated for its anticonvulsant activities .
Synthesis Analysis
The compound was synthesized as part of a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives . The synthesis involved the use of chemicals including benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to a 1-(p-tolyl)pyrrolidin-2-one group .Chemical Reactions Analysis
The compound has been evaluated for its anticonvulsant activities . In the preliminary screening, it showed promising anticonvulsant activities in the MES model .Applications De Recherche Scientifique
Synthesis and Biological Activity Prediction
A study detailed the synthesis of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. The biological activity of these compounds was predicted using the PASS method, indicating potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Organic Light-Emitting Diodes (OLEDs)
Research on pyridine- and oxadiazole-containing materials, such as PDPyDP, explored their use as hole-blocking layers in OLEDs, demonstrating improved device efficiency. This study highlights the role of oxadiazole derivatives in enhancing the performance of electronic devices (Wang et al., 2001).
Antimicrobial and Antitubercular Agents
Several compounds, including oxadiazole, triazole, and pyrrole derivatives synthesized from 4-pyrrol-1-yl benzoic acid hydrazide analogs, exhibited promising antibacterial and antitubercular activities. This suggests their potential as novel therapeutic agents against bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer Activity
Another study focused on the synthesis of pyridine-3-carbonitrile derivatives, including those with the benzo[d][1,3]dioxol-5-yl group, and evaluated their anticancer activity against human breast cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Antioxidant Activity
Research on benzothiazoles and related derivatives, including those with oxadiazole moieties, revealed potent antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant therapies or supplements (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).
Mécanisme D'action
Orientations Futures
The compound’s promising anticonvulsant activities suggest that it could be further developed as a potential drug for treating epilepsy . Its mechanism of action, specifically its inhibition of the Na v 1.1 channel, provides new insights for the development of small-molecule activators targeting specifically Na v 1.1 channels .
Propriétés
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-2-5-15(6-3-12)23-10-14(9-18(23)24)20-21-19(22-27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIBNQRBILPWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

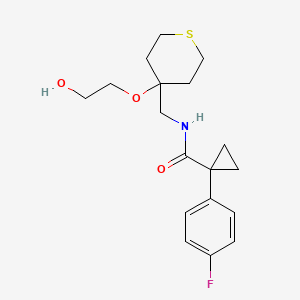

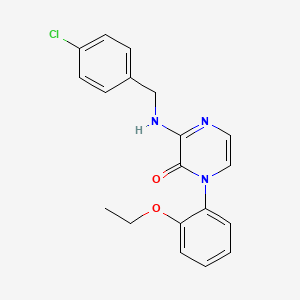

![N,N-Dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2569536.png)
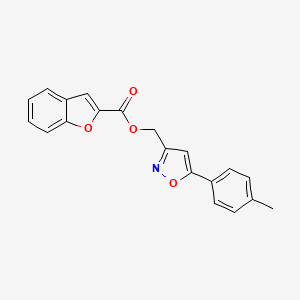

![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)

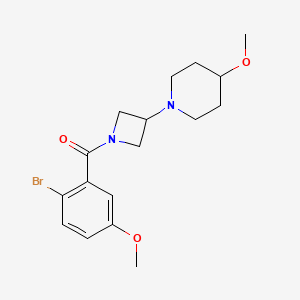
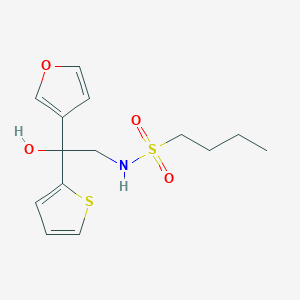
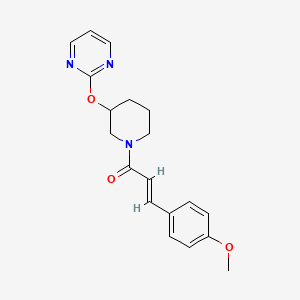
![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
